molecular formula C20H15Cl2N3O3 B4081973 2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide

2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide

Cat. No. B4081973
M. Wt: 416.3 g/mol
InChI Key: SUALNOHHZKWAQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is also known as BAY 43-9006. It has been extensively studied for its potential use in cancer treatment, as well as its effects on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide involves the inhibition of several signaling pathways involved in cell proliferation, angiogenesis, and apoptosis. It targets specific proteins such as RAF kinase and VEGFR-2, which are involved in these processes.
Biochemical and Physiological Effects:
2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory effects and has been shown to reduce the production of cytokines involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide in lab experiments is its specificity for certain signaling pathways. This allows for targeted inhibition of specific proteins, which can be useful in studying their functions. However, one limitation is that it can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for research involving 2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide. One area of interest is in developing new formulations or delivery methods to improve its efficacy and reduce side effects. Another direction is in studying its effects on other signaling pathways and processes, such as autophagy and DNA repair. Additionally, there is interest in using it in combination with other drugs to improve its effectiveness in cancer treatment.

Scientific Research Applications

The primary application of 2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide is in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and angiogenesis. It has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

properties

IUPAC Name

2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O3/c21-14-6-8-17(22)19(10-14)24-20(26)16-11-15(25(27)28)7-9-18(16)23-12-13-4-2-1-3-5-13/h1-11,23H,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUALNOHHZKWAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-N-(2,5-dichlorophenyl)-5-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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